2-Trimethylsilyl-1,3-dithiane
Overview
Description
2-Trimethylsilyl-1,3-dithiane is an organosilicon compound with the molecular formula C7H16S2Si. It is a versatile reagent in organic synthesis, particularly known for its role as an acyl anion equivalent. This compound is characterized by the presence of a trimethylsilyl group attached to a 1,3-dithiane ring, which imparts unique reactivity and stability.
Mechanism of Action
Target of Action
2-Trimethylsilyl-1,3-dithiane is a versatile acyl anion equivalent . It primarily targets electrophiles such as carbonyl compounds and N-substituted aldimines .
Mode of Action
The compound participates in Lewis base-catalyzed 1,3-dithiane addition to its targets . It undergoes a novel diazo transfer reaction with tosyl azide in hexamethylphosphoramide-THF to yield 2-diazo-1,3-dithiane . This product, upon decomposition, yields formal carbene adducts .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carbonyl compounds and N-substituted aldimines . The compound’s interaction with these targets leads to the formation of 2-diazo-1,3-dithiane, which further decomposes to form formal carbene adducts . These adducts can then participate in various downstream reactions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of formal carbene adducts . These adducts can participate in a variety of downstream reactions, potentially leading to the synthesis of complex organic molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis base catalyst is necessary for the compound to add to electrophiles Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and solvent
Biochemical Analysis
Biochemical Properties
2-Trimethylsilyl-1,3-dithiane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It participates in Lewis base-catalyzed 1,3-dithiane addition to electrophiles such as carbonyl compounds and N-substituted aldimines . This compound interacts with various enzymes and proteins, facilitating the transfer of functional groups and the formation of complex molecular structures. The nature of these interactions involves the stabilization of reaction intermediates and the promotion of nucleophilic attacks on electrophilic centers.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular function . The compound’s impact on cell signaling pathways can result in changes in gene expression, affecting the synthesis of proteins and other biomolecules essential for cellular activities. Additionally, this compound may influence cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a versatile acyl anion equivalent, participating in nucleophilic addition reactions with electrophiles . The compound’s trimethylsilyl group provides steric protection, allowing for selective reactions with specific substrates. This mechanism enables the formation of stable intermediates and facilitates the transfer of functional groups, leading to the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to its degradation . Long-term studies have shown that this compound can maintain its reactivity and effectiveness in biochemical reactions over extended periods, provided it is stored and handled appropriately.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, indicating that the compound’s toxicity increases significantly beyond certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound participates in reactions that modify metabolic flux and alter metabolite levels, influencing the overall metabolic state of cells. Its interactions with key metabolic enzymes can lead to changes in the synthesis and degradation of biomolecules, affecting cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its biochemical activity. The transport and distribution of this compound are critical for its effectiveness in biochemical reactions and its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with biomolecules and its role in biochemical reactions. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trimethylsilyl-1,3-dithiane can be synthesized through the reaction of 1,3-dithiane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. The scalability of the reaction is feasible due to the availability of starting materials and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Trimethylsilyl-1,3-dithiane undergoes various types of chemical reactions, including:
Addition Reactions: It participates in Lewis base-catalyzed 1,3-dithiane addition to electrophiles such as carbonyl compounds and N-substituted aldimines.
Diazo Transfer Reactions: It reacts with tosyl azide in hexamethylphosphoramide-THF to yield 2-diazo-1,3-dithiane, which decomposes to form formal carbene adducts.
Common Reagents and Conditions
Lewis Bases: Used as catalysts in addition reactions.
Tosyl Azide: Employed in diazo transfer reactions.
Hexamethylphosphoramide (HMPA) and Tetrahydrofuran (THF): Solvents used in diazo transfer reactions.
Major Products
Formaldehyde Adducts: Formed from the decomposition of 2-diazo-1,3-dithiane.
Acyl Anion Equivalents: Generated through addition reactions with electrophiles.
Scientific Research Applications
2-Trimethylsilyl-1,3-dithiane has a wide range of applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound without the trimethylsilyl group.
1,4-Dithiane-2,5-diol: A related compound with hydroxyl groups.
(Triethylsilyl)acetylene: Another organosilicon compound with different reactivity.
Uniqueness
2-Trimethylsilyl-1,3-dithiane is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity compared to its parent compound, 1,3-dithiane. This modification allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1,3-dithian-2-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUMVHWIAXYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1SCCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158542 | |
Record name | 2-Trimethylsilyl-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13411-42-2 | |
Record name | 2-(Trimethylsilyl)-1,3-dithiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13411-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Trimethylsilyl-1,3-dithiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Trimethylsilyl-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-trimethylsilyl-1,3-dithiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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